epsilon-N-Crotonyllysine

Description

Properties

IUPAC Name |

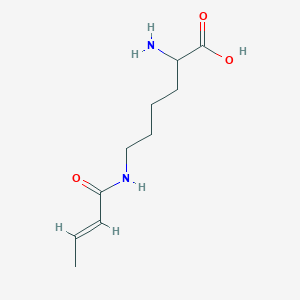

2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHPCCLNIDDVFG-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Lysine via Copper Chelation

The most widely reported chemical synthesis of ε-N-crotonyllysine involves a two-step procedure that selectively modifies the ε-amino group of lysine while protecting its α-amino and carboxyl groups. This method, adapted from Wang et al., utilizes copper(II) ions as transient protecting agents:

-

Copper Chelation : Lysine is dissolved in an aqueous basic solution (pH 10–11) containing copper(II) sulfate. Under these conditions, the α-amino and carboxyl groups form a stable chelate complex with Cu²⁺, leaving the ε-amino group exposed.

-

Acylation with Crotonic Acid NHS Ester : The ε-amino group is reacted with N-hydroxysuccinimide (NHS) ester of (E)-but-2-enoic acid (crotonic acid) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature for 4–6 hours, yielding ε-N-crotonyllysine with >80% efficiency.

Key Optimization Parameters :

-

pH Control : Maintaining a basic pH (10–11) ensures optimal chelation and prevents hydrolysis of the NHS ester.

-

Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates by solubilizing both lysine-Cu²⁺ complexes and the NHS ester.

-

Stoichiometry : A 1.2:1 molar ratio of crotonic acid NHS ester to lysine minimizes side reactions.

Product Characterization :

Table 1: Chemical Synthesis of ε-N-Crotonyllysine

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Copper Chelation | CuSO₄, NaOH (pH 10–11), H₂O | 100 | N/A |

| Acylation | Crotonic acid NHS ester, DMF, 25°C, 6 h | 82 | 95 |

| Purification | Silica gel chromatography (CH₃OH:CH₂Cl₂ 1:4) | 78 | 99 |

Genetic Incorporation Using Engineered Pyrrolysyl-tRNA Synthetase Systems

Evolution of Pyrrolysyl-tRNA Synthetase (PylRS) for Kcr Specificity

The genetic incorporation of ε-N-crotonyllysine into proteins relies on orthogonal translation systems derived from Methanosarcina species. Key steps include:

-

Library Construction : A Methanosarcina barkeri PylRS library is generated by randomizing residues involved in substrate recognition (e.g., Leu270, Tyr271, Leu274, Cys313) via site-saturation mutagenesis.

-

Selection in E. coli : The library is co-transformed with a reporter plasmid (e.g., GFP containing an amber codon at Asp149) into E. coli DH10B. Cells are grown in media supplemented with 5 mM Kcr, and active PylRS mutants are selected based on GFP fluorescence.

-

Mammalian System Adaptation : The evolved PylRS/tRNA pair is transfected into HEK293T cells alongside a target gene (e.g., histone H2B with an amber codon at K20/K24). Kcr incorporation is confirmed via ESI-MS and Western blotting.

Critical Enhancements :

Expression and Purification of Kcr-Modified Proteins

-

Bacterial Systems : In E. coli, Kcr-containing proteins (e.g., GFP, histones) are expressed in 2× YT media with 1 mM Kcr and purified via Ni²⁺-NTA chromatography under denaturing conditions (8 M urea). Typical yields range from 5–10 mg/L.

-

Mammalian Systems : HEK293T cells transfected with PylRS/tRNA plasmids produce Kcr-modified histones at ~2 mg/L, purified via affinity tags (e.g., FLAG or His₆).

Table 2: Genetic Incorporation Efficiency

| Host System | Target Protein | Yield (mg/L) | Incorporation Fidelity (%) |

|---|---|---|---|

| E. coli | GFP (Asp149) | 10 | 98 |

| HEK293T | Histone H2B | 2 | 95 |

Comparative Analysis of Preparation Methods

Advantages of Chemical Synthesis

Chemical Reactions Analysis

Types of Reactions

Epsilon-N-Crotonyllysine undergoes various chemical reactions, including:

Acylation: The addition of an acyl group to the lysine residue.

Deacylation: The removal of the acyl group from the lysine residue.

Common Reagents and Conditions

Common reagents used in these reactions include acyl-CoA for acylation and specific enzymes such as histone deacetylases for deacylation. The reactions typically occur under physiological conditions within the cell .

Major Products Formed

The major products formed from these reactions include crotonylated proteins, which can have altered functions and interactions compared to their non-crotonylated counterparts.

Scientific Research Applications

Epigenetics

Kcr serves as an epigenetic marker associated with active transcription. Its presence on histones indicates regions of the genome that are transcriptionally active. Studies have shown that Kcr marks "escapee genes" during post-meiotic sex inactivation in mouse testis, suggesting a distinct role compared to acetylation . The following table summarizes key findings related to Kcr's role in epigenetics:

| Study | Findings |

|---|---|

| Montellier et al., 2012 | Kcr is preferentially found on active genes during meiosis. |

| Tan et al., 2011 | Kcr detected from yeast to humans; associated with active transcription. |

Protein Function Studies

Researchers utilize Kcr to investigate the effects of post-translational modifications on protein function and interactions. For instance, site-specific incorporation of Kcr into histones has enabled detailed studies on how this modification affects chromatin structure and gene expression. A notable study demonstrated that crotonylation enhances binding affinity for specific reader proteins compared to acetylation .

| Study | Key Insights |

|---|---|

| Huang et al., 2014 | Mass spectrometry revealed diverse non-acetyl lysine acylations including crotonylation. |

| Zhao and Garcia, 2015 | Shifts in non-acetyl acylations coordinate transcription programs governing cell growth. |

Disease Research

The implications of Kcr extend into disease research, particularly in cancer and neuropsychiatric disorders. Its role in regulating gene expression makes it a potential biomarker for various conditions. For example, alterations in crotonylation patterns have been observed in cancer cells, suggesting a link between Kcr levels and tumorigenesis .

| Disease | Application of Kcr |

|---|---|

| Cancer | Investigated as a biomarker for tumor progression and treatment response. |

| Neuropsychiatric Disorders | Studied for its role in regulating genes associated with mental health conditions. |

Mechanism of Action

The mechanism by which epsilon-N-Crotonyllysine exerts its effects involves the modification of lysine residues, which can alter the structure and function of proteins. This modification can affect protein-protein interactions, gene expression, and other cellular processes. The molecular targets include histone and non-histone proteins, and the pathways involved are related to chromatin remodeling and transcription regulation .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between epsilon-N-Crotonyllysine and related lysine modifications:

Key Observations :

- Crotonyl vs. Acetyl : The crotonyl group’s unsaturated four-carbon chain increases hydrophobicity and rigidity compared to the compact acetyl group. This may enhance interactions with hydrophobic binding pockets in proteins .

- Crotonyl vs. Succinyl : Succinyl introduces a negatively charged carboxylate group, altering electrostatic interactions, whereas crotonyl is uncharged but structurally rigid .

Functional Insights :

Methodological Advancements

- Genetic Code Expansion : Both this compound and N6-Acetyllysine have been site-specifically incorporated into proteins using engineered tRNA/synthetase systems, enabling precise study of their effects .

- Proteomics: Mass spectrometry-based crotonylome analyses have identified non-histone targets (e.g., EB1), expanding the known scope of crotonylation .

Q & A

Q. What orthogonal assays confirm the specificity of this compound antibodies in immunohistochemistry?

- Methodological Answer : Beyond peptide competition, use:

- Knockout validation : Stain tissues from crotonyltransferase-deficient models.

- Chemical decrotonylation : Treat samples with NAD⁺-dependent deacylases (e.g., Sirtuins) to verify signal loss.

- Cross-reactivity screens : Test antibodies against acetylated or succinylated lysine peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.